

Methimepip Dihydrobromide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methimepip dihydrobromide*

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An In-depth Technical Guide on the Molecular Structure, Properties, and Pharmacological Profile of **Methimepip Dihydrobromide** for Researchers, Scientists, and Drug Development Professionals.

Introduction

Methimepip dihydrobromide is a potent and highly selective agonist for the histamine H3 receptor. Its high affinity and specificity make it a valuable pharmacological tool for investigating the physiological and pathological roles of the H3 receptor in the central nervous system and periphery. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of **methimepip dihydrobromide**, along with detailed experimental protocols relevant to its study.

Molecular Structure and Properties

Methimepip, chemically known as 4-(1H-Imidazol-4-ylmethyl)-1-methylpiperidine, is a synthetic compound featuring a methyl-substituted piperidine ring linked to an imidazole moiety. The dihydrobromide salt form enhances its stability and solubility.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **methimepip dihydrobromide** is presented in the table below.

Property	Value	Reference
IUPAC Name	4-(1H-Imidazol-4-ylmethyl)-1-methylpiperidine dihydrobromide	
Molecular Formula	C ₁₀ H ₁₇ N ₃ ·2HBr	[1]
Molecular Weight	341.09 g/mol	[1]
CAS Number	817636-54-7	[1]
Appearance	Solid	
Solubility	Soluble in water	
SMILES	CN1CCC(CC2=CNC=N2)CC1.Br.Br	
InChI Key	KIAVPENCSGKVQP-UHFFFAOYSA-N	

Pharmacological Properties

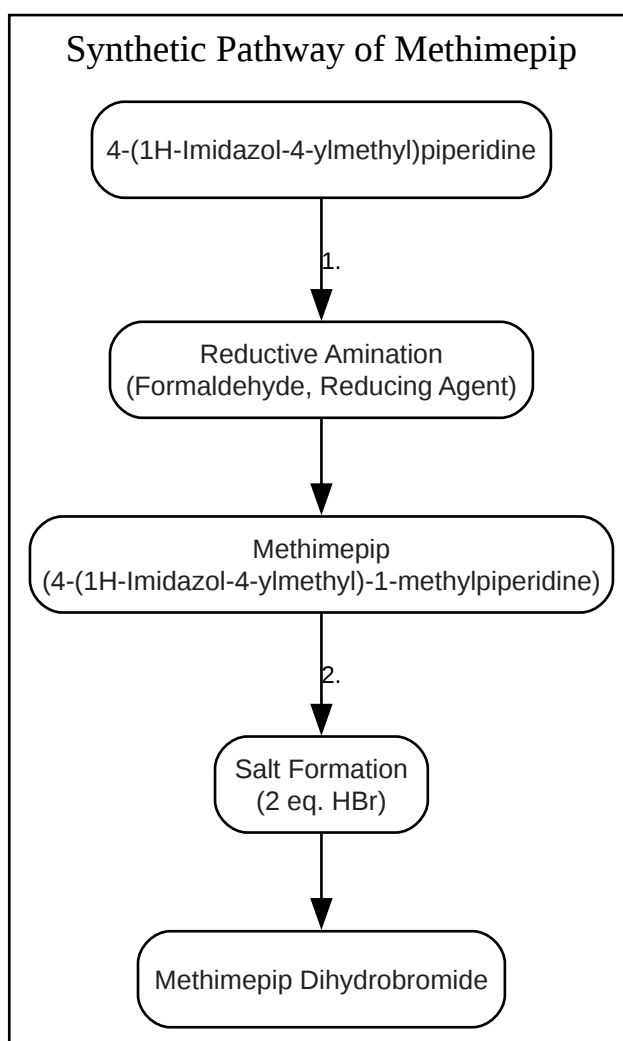
Methimepip is characterized by its high affinity and selectivity for the histamine H3 receptor. The following table summarizes its key pharmacological parameters.

Parameter	Value	Species/Assay System	Reference
pKi (hH3 Receptor)	9.0	Human	[1]
pKi (hH4 Receptor)	5.7	Human	[1]
pKi (hH1 Receptor)	< 5.0	Human	[1]
pKi (hH2 Receptor)	< 5.0	Human	[1]
pD ₂ (Guinea Pig Ileum Contraction)	8.26	Guinea Pig	[1]

Synthesis and Characterization

Representative Synthetic Pathway

While a specific, detailed synthesis of methimepip is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on the synthesis of similar imidazole and piperidine derivatives. The following scheme represents a potential pathway.



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Caption: A potential synthetic route for **Methimepip Dihydrobromide**.

Detailed Protocol (Representative):

- **N-methylation of 4-(1H-Imidazol-4-ylmethyl)piperidine:** To a solution of 4-(1H-imidazol-4-ylmethyl)piperidine in a suitable solvent (e.g., methanol or dichloromethane), an excess of aqueous formaldehyde is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$). The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** The reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
- **Salt Formation:** The purified methimepip free base is dissolved in a suitable solvent (e.g., ethanol or diethyl ether). Two equivalents of hydrobromic acid (HBr) are added dropwise with stirring. The resulting precipitate, **methimepip dihydrobromide**, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the purity assessment of **methimepip dihydrobromide**.

- **Column:** C18 column (e.g., 4.6 x 150 mm, 5 μm).
- **Mobile Phase:** A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid or formic acid.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV at 210 nm.
- **Injection Volume:** 10 μL .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are essential for the structural confirmation of **methimepip dihydrobromide**.

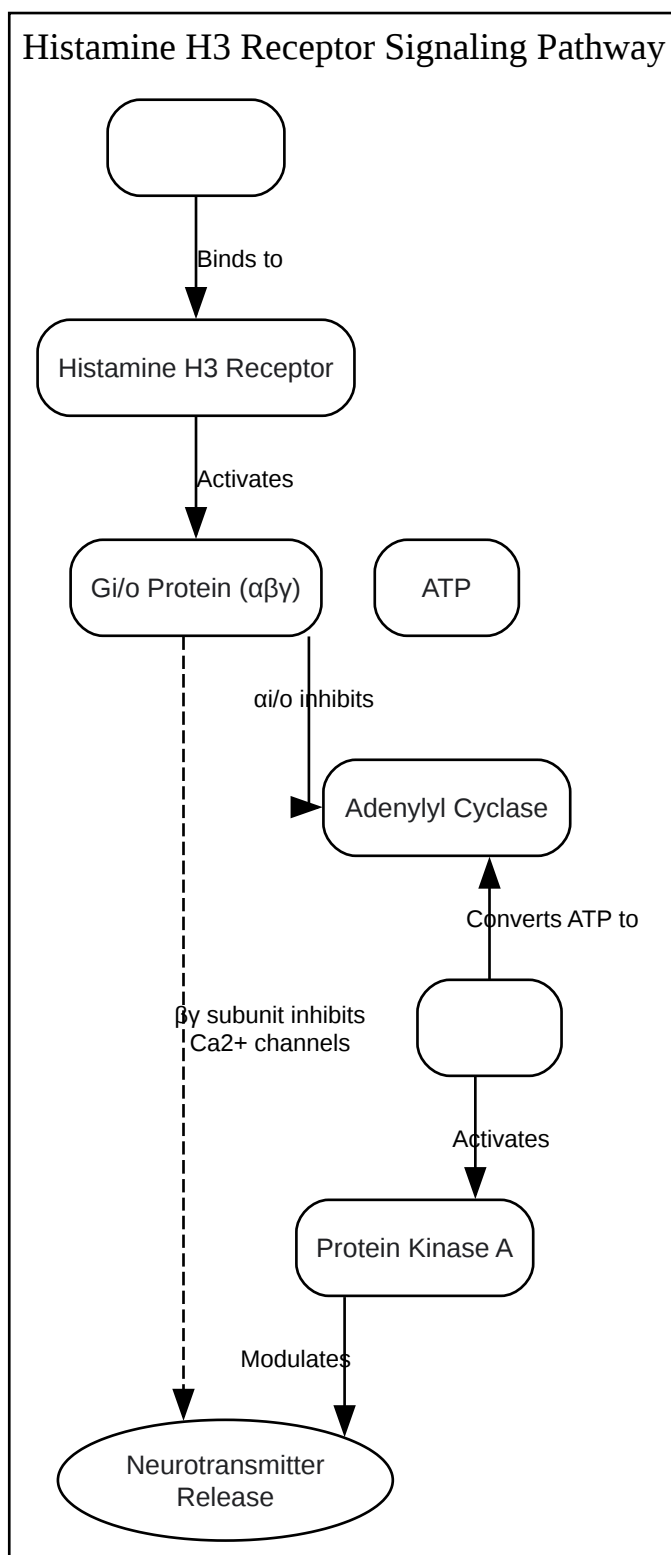
- Solvent: Deuterated methanol (CD_3OD) or deuterium oxide (D_2O).
- ^1H NMR: Expected signals would include those for the imidazole ring protons, the piperidine ring protons, the methylene bridge protons, and the N-methyl protons.
- ^{13}C NMR: Expected signals would correspond to the carbons of the imidazole and piperidine rings, the methylene bridge, and the N-methyl group.

Pharmacological Activity and Mechanism of Action

Methimepip acts as a selective agonist at the histamine H3 receptor. H3 receptors are primarily located on presynaptic nerve terminals and function as autoreceptors to inhibit the synthesis and release of histamine. They also act as heteroreceptors to modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin.

Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor by an agonist like methimepip initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.



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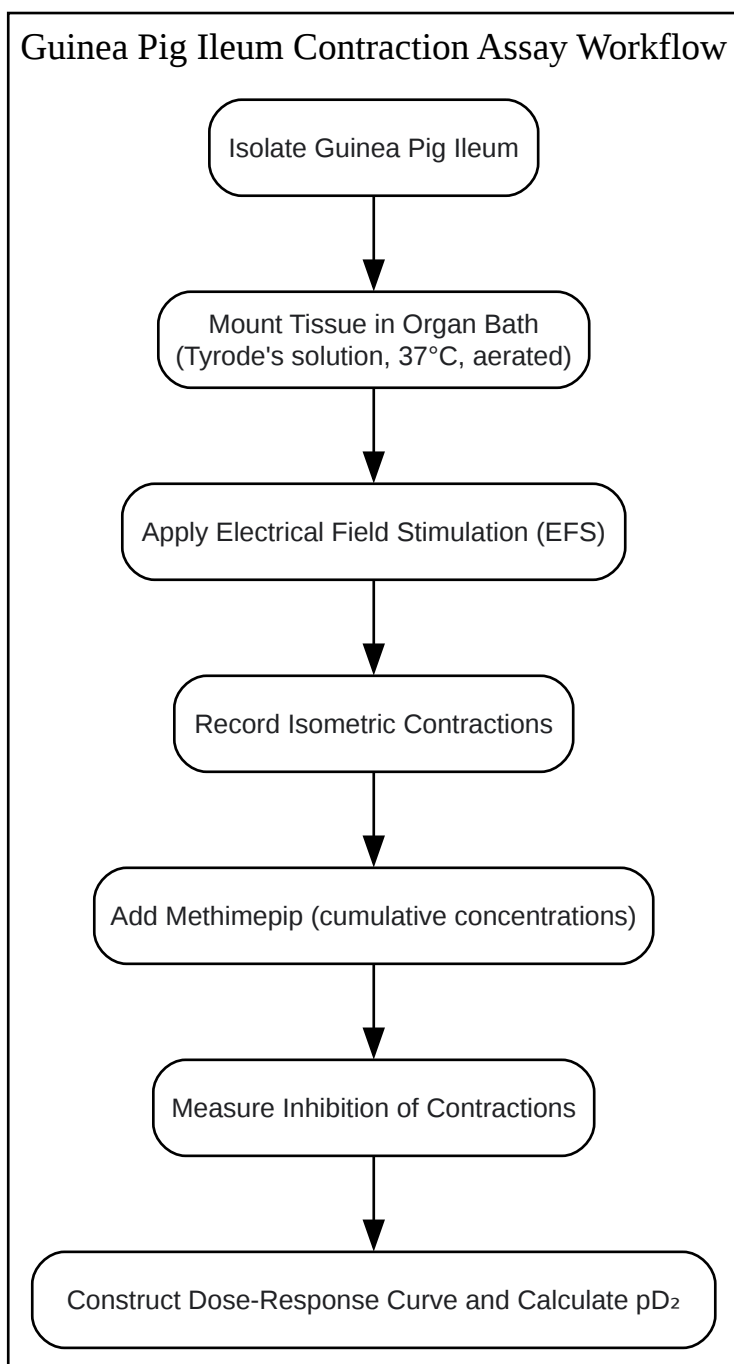
Caption: Simplified signaling pathway of the Histamine H3 receptor.

Experimental Protocols

In Vitro Assay: Electrically Stimulated Guinea Pig Ileum Contraction

This assay is a classic functional bioassay used to determine the potency of H3 receptor agonists. Agonists inhibit the electrically induced contractions of the guinea pig ileum by acting on presynaptic H3 receptors on cholinergic nerves.

Experimental Workflow:



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Caption: Workflow for the guinea pig ileum contraction assay.

Detailed Protocol:

- **Tissue Preparation:** A male guinea pig is euthanized by a humane method. A segment of the ileum is isolated and placed in a petri dish containing warm, oxygenated Tyrode's solution. The lumen is gently flushed to remove its contents.
- **Mounting:** A 2-3 cm segment of the ileum is mounted in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The tissue is connected to an isometric force transducer.
- **Equilibration:** The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.
- **Electrical Field Stimulation (EFS):** The tissue is stimulated with platinum electrodes using square-wave pulses (e.g., 0.1 Hz frequency, 1 ms duration, supramaximal voltage). This will induce regular, twitch-like contractions.
- **Drug Addition:** Once stable contractions are achieved, cumulative concentrations of **methimepip dihydrobromide** are added to the organ bath. The inhibitory effect on the EFS-induced contractions is recorded.
- **Data Analysis:** The percentage inhibition of the contraction amplitude is calculated for each concentration of methimepip. A concentration-response curve is plotted, and the pD₂ value (the negative logarithm of the EC₅₀) is determined.

Conclusion

Methimepip dihydrobromide is a powerful and selective tool for the study of the histamine H₃ receptor. Its well-defined molecular structure and pharmacological properties, combined with established in vitro and in vivo experimental models, make it an invaluable compound for researchers in pharmacology, neuroscience, and drug development. This guide provides a foundational understanding of **methimepip dihydrobromide** and detailed protocols to facilitate its use in a research setting.

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References

- 1. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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